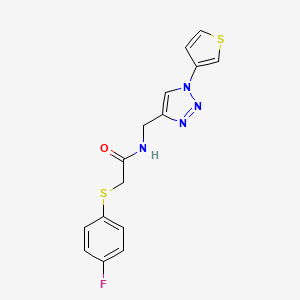

2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-Fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a thiophenyl group, and a triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Thioether Formation: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a fluorobenzene derivative.

Amide Bond Formation: The final step involves coupling the triazole-thiophenyl intermediate with an acetamide derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The thiophenyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Sulfoxides and Sulfones: from oxidation.

Amines: from reduction.

Substituted phenyl derivatives: from nucleophilic substitution.

Chemistry:

Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with triazole or thiophenyl groups.

Bioconjugation: The triazole ring can be used in click chemistry for bioconjugation applications.

Medicine:

Drug Development: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Industry:

Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

Mecanismo De Acción

The mechanism by which 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exerts its effects is largely dependent on its interaction with biological targets. The triazole ring can interact with metal ions or enzyme active sites, while the thiophenyl and fluorophenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Molecular Targets and Pathways:

Enzymes: Potential inhibition of enzymes like cytochrome P450 or kinases.

Receptors: Interaction with G-protein coupled receptors (GPCRs) or ion channels.

Comparación Con Compuestos Similares

- 2-((4-chlorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- 2-((4-bromophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Uniqueness: The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can significantly alter its electronic properties and biological activity compared to its chloro or bromo analogs. Fluorine’s high electronegativity and small size can enhance metabolic stability and binding affinity in biological systems.

Actividad Biológica

The compound 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has emerged as a significant candidate in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H16FNO3S, with a molecular weight of approximately 345.4 g/mol. The synthesis typically involves the following steps:

- Formation of the Fluorophenyl Thioether : Reaction of 4-fluorothiophenol with an appropriate alkylating agent.

- Acetamide Formation : The thioether is then reacted with an acetamide derivative under controlled conditions.

These steps ensure the compound's desired properties and high yield during synthesis.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thus altering metabolic pathways.

- Receptor Binding : It can bind to receptors, modulating their activity and affecting cellular responses.

The presence of the fluorophenyl and thiophenyl groups enhances its binding affinity to these targets, potentially leading to significant biological effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing triazole moieties have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study highlighted that certain triazole derivatives showed significant inhibition of tumor cell growth through mechanisms involving caspase activation and DNA synthesis interference .

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial properties. Research has shown that thioether derivatives possess antibacterial and antifungal activities against a range of pathogens. For example, some derivatives demonstrated comparable efficacy against Mycobacterium tuberculosis when tested alongside standard reference drugs .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. Certain studies have reported that related compounds effectively inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting possible applications in treating neurological disorders .

Data Table: Summary of Biological Activities

Case Studies

- Anticancer Mechanism Study : A recent investigation into triazole derivatives revealed that they could induce apoptosis in cancer cells by activating caspase pathways. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection, demonstrating the potential of these compounds in cancer therapy .

- Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial effects of thioether derivatives against various bacterial strains, finding significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a need for further development into therapeutic agents targeting infectious diseases .

Aplicaciones Científicas De Investigación

Antifungal Activity

Research has demonstrated that derivatives of 1,2,3-triazoles, including this compound, exhibit antifungal properties. Notably, triazole derivatives have shown effectiveness against various fungal pathogens such as Fusarium oxysporum and Candida albicans. In vitro studies indicate that the presence of specific substituents can enhance antifungal activity significantly. For example:

- Compounds with cyano and amide groups have shown improved biological activity against fungal strains compared to their unsubstituted counterparts .

Antibacterial Activity

The compound also displays antibacterial properties. Studies have reported that certain triazole derivatives possess activity against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .

Fungicides

Due to its antifungal properties, this compound can be developed as a potential agricultural fungicide. Research indicates that triazole-based fungicides are effective in managing crop diseases caused by fungal pathogens. The efficacy of these compounds can be enhanced through specific formulations that increase their bioavailability and reduce environmental impact .

Plant Growth Regulators

Triazole compounds are also being explored as plant growth regulators. They can modulate plant growth by affecting hormone levels and metabolic pathways, leading to improved crop yields and resilience against environmental stressors .

Study on Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against Fusarium oxysporum. The results indicated that compounds similar to 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide exhibited minimum inhibitory concentrations (MIC) comparable to established fungicides like miconazole .

Development as a Fungicide

Another investigation focused on the synthesis and evaluation of triazole derivatives as agricultural fungicides. The study highlighted the potential of these compounds in controlling fungal diseases in crops like wheat and barley. The results showed that certain derivatives had lower EC50 values than commercial fungicides, indicating higher potency .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4OS2/c16-11-1-3-14(4-2-11)23-10-15(21)17-7-12-8-20(19-18-12)13-5-6-22-9-13/h1-6,8-9H,7,10H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMJLVWWUGGQMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NCC2=CN(N=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.